Dofequidar fumarate

Beschreibung

Dofequidar fumarate (MS-209 fumarate) is an orally active quinoline derivative developed to reverse multidrug resistance (MDR) in cancer therapy. It primarily inhibits ATP-binding cassette (ABC) transporters, including ABCB1/P-glycoprotein (P-gp) and ABCG2/breast cancer resistance protein (BCRP), which are overexpressed in drug-resistant cancer cells and cancer stem-like side population (SP) cells . By blocking these efflux pumps, dofequidar increases intracellular retention of chemotherapeutic agents such as doxorubicin, vincristine, and docetaxel, thereby enhancing their efficacy .

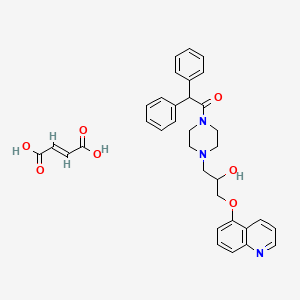

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O3.C4H4O4/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24;5-3(6)1-2-4(7)8/h1-16,25,29,34H,17-22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAVTDQTRFYXSD-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dofequidar-Fumarat wird durch ein mehrstufiges Verfahren synthetisiert, das die Reaktion von Chinolin-Derivaten mit Piperazin und Diphenylacetylchlorid beinhaltet. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dofequidar-Fumarat beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu erhalten .

Analyse Chemischer Reaktionen

Structural Composition

Dofequidar fumarate (C₃₀H₃₁N₃O₃) consists of three key structural moieties:

-

Quinoline ring : A bicyclic aromatic system (COC1=CC=CC2=C1C=CC=N2) critical for its inhibitory activity against ABC transporters .

-

Piperazine linker : A six-membered nitrogen-containing ring (CN1CCN(CC1)) connecting the quinoline and diphenylethanone groups .

-

Diphenylethanone core : A central ketone group (C(=O)) flanked by two phenyl rings (C(C1=CC=CC=C1)C1=CC=CC=C1) .

The fumarate salt is formed by protonation of the piperazine’s nitrogen atoms, enhancing aqueous solubility for therapeutic use .

Pharmacological Interactions

This compound’s chemical structure enables its role as an ABC transporter inhibitor:

Stability and Metabolism

-

Chemical stability : Predicted logP values (3.87–3.95) and low water solubility (0.0199 mg/mL) suggest lipophilic properties and potential for poor aqueous stability .

-

Metabolic pathways : Limited data available; DrugBank notes “Metabolism: Not Available” and “Route of elimination: Not Available” .

Research Challenges

The lack of detailed reaction data in the provided sources highlights gaps in understanding this compound’s synthesis and degradation pathways. Future studies could explore:

-

Synthesis optimization : Alternative routes to improve yield or reduce impurities.

-

Metabolic profiling : Identification of metabolites and enzymatic pathways.

-

Stability kinetics : pH-dependent degradation and formulation strategies.

Wissenschaftliche Forschungsanwendungen

Key Applications

- Reversal of Multidrug Resistance

- Combination Therapy

- Targeting Cancer Stem Cells

- Clinical Trials and Efficacy

Data Summary

Case Studies

- In Vitro Studies : Research showed that dofequidar significantly reduced the viability of K562/ADM cells resistant to doxorubicin when combined with the chemotherapeutic agent, highlighting its potential in clinical settings where patients exhibit MDR .

- In Vivo Models : In a study involving MCF-7/ADM-bearing mice, dofequidar was able to reverse drug resistance effectively, allowing for improved outcomes with standard chemotherapy regimens .

Wirkmechanismus

Dofequidar fumarate exerts its effects by binding to the drug-binding site of the transmembrane P-glycoprotein efflux pump. This binding inhibits the efflux of chemotherapeutic drugs from cancer cells, leading to increased intracellular drug concentrations and enhanced cytotoxicity. The molecular targets involved include the P-glycoprotein efflux pump and other related transporters .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action

- ABCB1/P-gp Inhibition : Competitively binds to P-gp’s drug-binding site, preventing the efflux of substrates like anthracyclines and taxanes .

- ABCG2/BCRP Inhibition : Reduces drug export in SP cells, sensitizing chemotherapy-resistant cancer stem cells (CSCs) .

- Broad-Spectrum Activity : Unlike selective inhibitors, dofequidar targets multiple ABC transporters (ABCB1, ABCC1/MRP1, ABCG2), offering a broader MDR-reversal profile .

Clinical Development Phase III trials in advanced breast cancer demonstrated a 10.5% absolute increase in response rate when combined with cyclophosphamide, doxorubicin, and fluorouracil (CAF).

Dofequidar fumarate is part of a class of MDR-reversing agents that modulate ABC transporters. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of this compound and Similar MDR Modulators

Key Differentiators of Dofequidar

Dual Transporter Inhibition : Unlike tariquidar or zosuquidar, dofequidar inhibits both ABCB1 and ABCG2, addressing resistance mediated by multiple transporters .

CSC Targeting : Reduces SP cell populations by blocking ABCG2/BCRP, a key mechanism in CSC chemoresistance .

Oral Bioavailability : Offers convenience over IV-administered agents like tariquidar .

Table 2: Preclinical and Clinical Efficacy Comparison

Biologische Aktivität

Dofequidar fumarate, also known as MS-209, is an orally active quinoline compound that has garnered attention for its potential to reverse multidrug resistance (MDR) in cancer cells. This compound primarily acts by inhibiting ATP-binding cassette (ABC) transporters, specifically ABCB1/P-glycoprotein (P-gp) and ABCG2/Breast Cancer Resistance Protein (BCRP), which are key players in the efflux of chemotherapeutic agents from cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound's primary mechanism involves the inhibition of drug efflux pumps that contribute to MDR. The following points summarize its actions:

- Inhibition of ABC Transporters : Dofequidar effectively inhibits both ABCB1/P-gp and ABCG2/BCRP, leading to increased retention of chemotherapeutic drugs within cancer cells and enhanced sensitivity to these agents .

- Impact on Cancer Stem Cells (CSCs) : Research indicates that dofequidar preferentially targets cancer stem-like side population (SP) cells, which are often resistant to conventional therapies. By inhibiting drug export in these cells, dofequidar reduces their viability and enhances the effectiveness of anticancer drugs .

Efficacy in Clinical Trials

Dofequidar has been evaluated in various clinical settings, particularly for breast cancer and other malignancies resistant to standard treatments:

- Phase III Trials : In trials involving patients who had not received prior therapy, dofequidar demonstrated a relative improvement in response rates when combined with traditional chemotherapy regimens such as cyclophosphamide, doxorubicin, and fluorouracil (CAF). Although statistical significance was not achieved across all patients, subgroup analyses indicated improved progression-free survival for those receiving dofequidar .

- Combination Therapies : Dofequidar has shown enhanced efficacy when used in combination with other chemotherapeutic agents. For instance, it significantly improved the antitumor effects of irinotecan (CPT-11) and docetaxel in preclinical models .

Research Findings

Several studies have elucidated the biological activity of this compound:

Case Studies

Case studies illustrate the clinical relevance of dofequidar:

- Breast Cancer : In a cohort treated with dofequidar plus CAF, patients exhibited improved outcomes compared to those receiving CAF alone. The study highlighted the potential for dofequidar to enhance treatment efficacy in previously untreated populations .

- Osteosarcoma : Dofequidar was shown to enhance the efficacy of cisplatin in osteosarcoma models, suggesting its role in overcoming resistance mechanisms associated with P-gp overexpression .

Q & A

Q. What is the molecular mechanism of Dofequidar fumarate in overcoming multidrug resistance (MDR)?

this compound acts as a competitive inhibitor of ATP-binding cassette (ABC) transporters, primarily targeting ABCB1/P-glycoprotein (P-gp) and ABCG2/BCRP. Experimental validation involves:

Q. How are clinical trials designed to evaluate this compound’s efficacy in combination therapies?

Phase III trials typically use randomized, double-blind, placebo-controlled designs. For example:

- Endpoint selection : Overall response rate (ORR) and progression-free survival (PFS) are prioritized over overall survival (OS) due to confounding factors in advanced cancers .

- Dosing protocols : Dofequidar (900 mg PO) is administered 30 minutes before chemotherapy to preempt ABC transporter activity .

- Subgroup analysis : Retrospective stratification by menopausal status, prior therapy, and tumor stage refines efficacy signals .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s clinical efficacy across studies?

Conflicting results (e.g., ORR improvements without significant PFS gains in breast cancer trials) are analyzed via:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Plasma concentration monitoring ensures adequate drug exposure without altering chemotherapeutic agent levels (e.g., doxorubicin) .

- Tumor microenvironment profiling : Spatial transcriptomics identifies ABC transporter heterogeneity within tumors, explaining variable responses .

Q. What experimental models best replicate this compound’s effect on cancer stem-like cells (CSCs)?

- Side population (SP) assays : Flow cytometry with Hoechst 33342 dye isolates ABCG2+ CSCs. Dofequidar reduces SP fraction by inhibiting drug efflux, sensitizing cells to chemotherapy .

- In vivo limiting dilution assays : Quantifies tumor-initiating capacity of SP cells post-treatment to confirm CSC targeting .

Q. How is this compound integrated into multidrug resistance reversal strategies?

- Synergy testing : Combinatorial indices (e.g., Chou-Talalay method) validate enhanced cytotoxicity with cisplatin or paclitaxel .

- Resistance monitoring : Serial biopsies assess ABC transporter re-expression or mutations via qPCR and next-gen sequencing .

Methodological Challenges and Solutions

Q. How to optimize in vitro models for studying this compound’s transporter inhibition?

Q. What statistical approaches address heterogeneity in clinical trial data?

Q. How to validate ABC transporter inhibition in patient-derived xenografts (PDXs)?

- Ex vivo drug retention assays : PDX cells are treated ex vivo with Dofequidar and chemotherapeutics, followed by LC-MS quantification of intracellular drug accumulation .

Emerging Research Directions

Q. Can this compound enhance immunotherapy efficacy?

Hypothesis: ABC transporter inhibition may reduce immune checkpoint inhibitor efflux from tumor cells.

Q. What are the ethical considerations in designing trials for MDR reversal agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.